5,6-Diamino-2-(dimethylamino)pyrimidin-4(1H)-one
Description
5,6-Diamino-2-(dimethylamino)pyrimidin-4(1H)-one is a pyrimidine derivative characterized by amino groups at positions 5 and 6, a dimethylamino substituent at position 2, and a ketone at position 3. This structure confers unique physicochemical properties, including moderate polarity due to the amino and dimethylamino groups, which influence solubility and intermolecular interactions.
Properties
CAS No. |
61693-31-0 |
|---|---|
Molecular Formula |
C6H11N5O |
Molecular Weight |
169.19 g/mol |
IUPAC Name |
4,5-diamino-2-(dimethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H11N5O/c1-11(2)6-9-4(8)3(7)5(12)10-6/h7H2,1-2H3,(H3,8,9,10,12) |
InChI Key |
UFLRXOVYYPNPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)N1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-(dimethylamino)pyrimidin-4(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable diamine with a formamide derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-(dimethylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-one derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.
Scientific Research Applications
Research Applications
-
Enzyme Inhibition Studies :
- 5,6-Diamino-2-(dimethylamino)pyrimidin-4(1H)-one has shown significant potential as an enzyme inhibitor. Its mechanism involves binding to specific molecular targets, which may inhibit nucleic acid synthesis or disrupt cellular signaling pathways. This property makes it a candidate for drug discovery and development.
-
Binding Affinity Research :
- Studies focusing on the binding affinity of this compound to various enzymes and receptors are crucial for elucidating its mechanism of action. Techniques such as kinetic assays, X-ray crystallography, and NMR spectroscopy are employed to understand these interactions better.
- Synthesis of Novel Compounds :
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial activity of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
Case Study 2: FLT3 Inhibitors
Research has explored the use of pyrimidine-based compounds, including this compound, as FLT3 inhibitors in cancer therapy. These compounds were designed to selectively inhibit FLT3 receptor tyrosine kinase activity, which is implicated in hematological malignancies. The findings suggest that such inhibitors could provide therapeutic benefits with reduced side effects compared to existing treatments .
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-(dimethylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The pyrimidine core is highly versatile, with substitutions significantly altering properties. Key analogs and their differences are summarized below:
Key Observations :
- Amino vs. Thioxo Groups: The target’s amino groups (5,6-positions) enhance hydrogen-bonding capacity compared to thioxo-containing analogs (e.g., , IV), which may favor interactions with biological targets like misfolded proteins in phenylketonuria (PKU) .
- Electron-Withdrawing Groups: Nitro () or cyano () substituents increase electrophilicity, affecting reactivity in synthesis or metabolic pathways.
Biological Activity
5,6-Diamino-2-(dimethylamino)pyrimidin-4(1H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS No. | 61693-29-6 |
| Molecular Formula | C12H16N6O |
| Molecular Weight | 260.30 g/mol |
| IUPAC Name | 4,5-diamino-2-[4-(dimethylamino)anilino]-1H-pyrimidin-6-one |
| InChI Key | HWQUGWNIAYSCRR-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions, often utilizing catalysts like DABCO in solvents such as dichloromethane. Industrial production methods have been optimized for yield and purity using continuous flow reactors .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and nucleic acids. It can inhibit enzyme activity by binding to active sites or intercalating with nucleic acids, disrupting normal cellular processes .
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. For instance, it has been evaluated for its inhibitory activity against pteridine reductase 1 (PTR1), an enzyme crucial for the survival of Trypanosoma species responsible for human African trypanosomiasis. Compounds structurally related to this compound have shown significant enzyme inhibition and antitrypanosomal activity in vitro .
Anticancer Properties
The compound's cytotoxic effects have also been investigated. Research indicates that it exhibits significant antiproliferative activity against various cancer cell lines. For example, derivatives of pyrimidine compounds similar to this compound have demonstrated IC50 values indicating effective inhibition of cancer cell growth .
Case Studies and Research Findings
Case Study: Antiparasitic Activity
A study focused on the design and synthesis of novel pyrimidine derivatives reported that certain analogs of this compound displayed promising activity against PTR1 and T. brucei. These compounds were found to inhibit the enzyme effectively while showing potential for further development into therapeutic agents .
Case Study: Anticancer Activity
Another investigation assessed the cytotoxicity of various pyrimidine derivatives against HepG2 (liver) and HeLa (cervical) cancer cells. The results indicated that specific modifications at the molecular level could enhance their anticancer properties while minimizing toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
